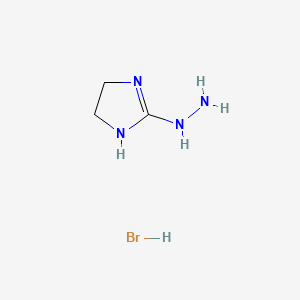

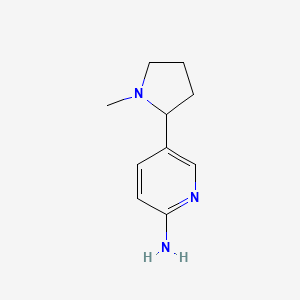

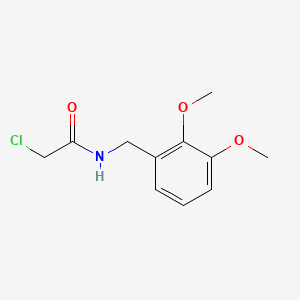

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

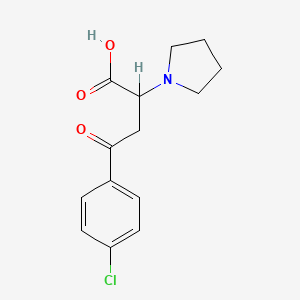

The compound 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a molecule that is structurally related to various heterocyclic compounds synthesized for different applications, including ligands for coordination chemistry and precursors for pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the structural motifs of pyridine and pyrrolidine rings are common throughout the research, indicating the relevance of these heterocyclic systems in current chemical research.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks like itaconic acid, as seen in the preparation of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . Another example includes the synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins . These methods highlight the versatility of pyridine and pyrrolidine derivatives in synthetic chemistry, which could be applied to the synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.

Molecular Structure Analysis

The molecular structures of compounds similar to 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine are often characterized by X-ray crystallography, as seen with 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine . These analyses reveal the presence of hydrogen bonding and π-π stacking interactions, which are important for the stability and self-assembly of these molecules. Such interactions are likely to be present in the molecular structure of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine as well.

Chemical Reactions Analysis

The chemical reactivity of pyridine and pyrrolidine derivatives can be complex, as these compounds can participate in various reactions. For instance, the pyridine moiety can act as a ligand in coordination chemistry, forming complexes with metals like ZnCl2 . Additionally, pyrrolidine derivatives can undergo nucleophilic substitution reactions, as demonstrated in the synthesis of methyl 4-aminopyrrole-2-carboxylates . These reactions are indicative of the potential reactivity of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine in forming new compounds or participating in catalytic cycles.

Physical and Chemical Properties Analysis

The physical properties of compounds containing pyridine and pyrrolidine units can vary widely. For example, the compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibits supercooling behavior and a phase transition from a single crystal to a birefringent fluid at high temperatures . The fluorescent properties of these compounds can also change upon solid-state aggregation, as seen with the ligand and its ZnCl2 complex . These findings suggest that 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine may also display unique physical and chemical properties that could be exploited in various applications.

Propriétés

IUPAC Name |

5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARGKMUKCFJLSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945471 |

Source

|

| Record name | 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

CAS RN |

22790-82-5 |

Source

|

| Record name | 2-Pyridinamine, 5-(1-methyl-2-pyrrolidinyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022790825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1305284.png)